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Pyridoxal triphosphate

Transcription RNA Polymerase Enzyme Kinetics

Standard PLP probes fail to map triphosphate-specific binding sites. Pyridoxal triphosphate solves this via a triphosphate chain that enables competitive, reversible inhibition of polymerases and nucleotide-binding enzymes. - Competitive inhibitor of DNA-dependent RNA polymerase, DNA Pol I, and polynucleotide phosphorylase. - Irreversible trapping via NaBH4 reduction enables precise active-site lysine identification. - Preferred calibration probe for chemical proteomics of ATP/GTP-binding pockets.

Molecular Formula C8H12NO12P3
Molecular Weight 407.1 g/mol
CAS No. 71510-36-6
Cat. No. B1203620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridoxal triphosphate
CAS71510-36-6
Synonymspyridoxal triphosphate
Molecular FormulaC8H12NO12P3
Molecular Weight407.1 g/mol
Structural Identifiers
SMILESCC1=NC=C(C(=C1O)C(=O)O)CP(=O)(O)OP(=O)(O)OP(=O)(O)O
InChIInChI=1S/C8H12NO12P3/c1-4-7(10)6(8(11)12)5(2-9-4)3-22(13,14)20-24(18,19)21-23(15,16)17/h2,10H,3H2,1H3,(H,11,12)(H,13,14)(H,18,19)(H2,15,16,17)
InChIKeyWFYHDHNXBXNRNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridoxal Triphosphate: A Triphosphorylated Vitamin B6 Probe for Nucleotide-Binding Sites


Pyridoxal triphosphate (CAS 71510-36-6) is a synthetic, triphosphorylated analog of pyridoxal, the 4-carboxyaldehyde form of vitamin B6 [1]. Unlike the biologically dominant cofactor pyridoxal 5′-phosphate (PLP), which carries a single phosphate at the 5′-hydroxymethyl position, this compound bears a triphosphate chain, transforming it from a metabolic cofactor into a competitive, reversible inhibitor of enzymes that recognize nucleoside triphosphates [2]. This structural modification makes it a specialized probe for mapping nucleotide-binding sites where the triphosphate moiety is a critical recognition element, a role that PLP and other B6 vitamers cannot fulfill.

Why PLP Cannot Substitute for Pyridoxal Triphosphate in ATP-Site Research


Generic substitution with the monophosphate PLP fails because the triphosphate chain of pyridoxal triphosphate is not an accessory group but a primary determinant of target recognition. PLP inhibits DNA and RNA polymerases largely through Schiff-base formation with active-site lysines, often showing noncompetitive or mixed inhibition patterns [2]. In contrast, pyridoxal triphosphate was found to act as a reversible, competitive inhibitor of Escherichia coli DNA-dependent RNA polymerase, DNA-dependent DNA polymerase I, and polynucleotide phosphorylase, directly competing with the natural nucleoside triphosphate substrates [1]. This mechanistic divergence means that experimental outcomes—affinity labeling efficiency, active-site mapping accuracy, and protection patterns—will differ fundamentally between the triphosphate and its lower-phosphate analogs, leading to erroneous conclusions if one is simply assumed to be equivalent to the other.

Quantitative Evidence: Triphosphate vs. Monophosphate and Unphosphorylated Pyridoxal


Competitive Inhibition of RNA Polymerase: Triphosphate vs. PLP

Pyridoxal triphosphate acts as a reversible, competitive inhibitor of E. coli DNA-dependent RNA polymerase with respect to nucleoside triphosphate substrates [1]. In a cross-study comparable context, pyridoxal 5′-phosphate (PLP) inhibits the same enzyme class but through a noncompetitive mechanism, with pyridoxal being approximately 10-fold less effective than PLP [2]. The triphosphate variant's competitive mode indicates direct occupancy of the substrate triphosphate binding pocket, a feature absent in the monophosphate analog.

Transcription RNA Polymerase Enzyme Kinetics

Inhibition of DNA Polymerase I: Phosphate Chain as Affinity Determinant

Pyridoxal triphosphate reversibly inhibits E. coli DNA polymerase I in a competitive manner with respect to deoxynucleoside triphosphates (dNTPs) [1]. While individual Ki values from the 1979 study are not digitized in the public abstract, the study explicitly reports that the comparison of inhibition constants among pyridoxal, pyridoxal-5′-mono-, di-, and triphosphate was carried out, and the results demonstrate a direct relationship between the number of phosphate groups and the ability to target the pyrophosphate binding area of the enzyme's catalytic site [1]. The triphosphate's competitive mode contrasts with PLP's complex, multi-site inhibition of DNA polymerase β, where PLP exhibits competitive behavior only at low concentrations and noncompetitive behavior at higher concentrations [2].

DNA Replication DNA Polymerase I Affinity Labeling

Covalent Active-Site Trapping via NaBH4 Reduction

The Mamaeva et al. (1979) study demonstrates that the reversible enzyme-inhibitor complex formed by pyridoxal triphosphate with all four tested enzymes (RNA polymerase, DNA polymerase I, polynucleotide phosphorylase, and terminal deoxynucleotidyl transferase) can be converted to a completely irreversible inhibited state upon reduction with sodium borohydride (NaBH4) [1]. This Schiff-base reduction chemistry is identical to that exploited with PLP, but the triphosphate derivative ensures that the covalent label is installed specifically at the lysine residue located in the vicinity of the pyrophosphate binding area of the catalytic site, as concluded by the authors [1].

Active-Site Labeling Schiff Base Lysine Modification

Consistent Competitive Inhibition Across Four Polynucleotide Enzymes

Pyridoxal triphosphate was tested simultaneously against four distinct enzymes of polynucleotide synthesis: E. coli DNA-dependent RNA polymerase, DNA-dependent DNA polymerase I, polynucleotide phosphorylase, and calf thymus terminal deoxynucleotidyl transferase [1]. In all four cases, the inhibition was found to be reversible and competitive with respect to nucleoside triphosphate substrates. This consistent behavior across a panel of mechanistically diverse enzymes is a class-level inference that the triphosphate moiety, rather than the pyridoxal head group, dominates the binding interaction. By contrast, PLP shows variable and often noncompetitive inhibition patterns across different polymerases [REFS-3, REFS-5].

Enzyme Panel Profiling Substrate Mimicry Polymerase Selectivity

Key Applications of Pyridoxal Triphosphate Based on Mechanistic Differentiation


Affinity Labeling of ATP-/GTP-Binding Pockets in Polymerases and Kinases

Pyridoxal triphosphate is the preferred affinity-labeling reagent for identifying lysine residues within triphosphate-binding pockets of ATP- or GTP-utilizing enzymes. Its competitive binding mode ensures that the covalent adduct formed after NaBH4 reduction is localized precisely at the pyrophosphate recognition site [1]. This is critical for structural biology studies aiming to define nucleotide-binding architectures, where PLP's noncompetitive binding could label lysines outside the active site, introducing ambiguity in the structural model [2].

Substrate-Competitive Profiling of Polymerases for Antiviral Target Validation

For antiviral drug discovery programs targeting viral polymerases, pyridoxal triphosphate serves as a mechanistic probe to validate the druggability of the triphosphate substrate site. Because it consistently acts as a competitive inhibitor across diverse polymerase enzymes [1], it enables comparative inhibition profiling to distinguish between polymerases that are susceptible to substrate-competitive inhibition and those that are not—information that directly informs the feasibility of developing nucleoside analog inhibitors. PLP, with its variable inhibition mechanism, cannot provide this clear-cut mechanistic readout.

Calibration Standard for Nucleotide-Binding Site Protection Assays

In chemical proteomics experiments where nucleotide-binding sites are mapped across the proteome, pyridoxal triphosphate's uniform competitive behavior and irreversible trapping capability [1] make it an ideal calibration probe. Researchers can use the protection pattern observed with natural nucleoside triphosphates to validate that the labeled sites are genuine substrate-binding pockets. The triphosphate chain ensures that only sites recognizing the full triphosphate moiety are captured, reducing false positives from generic phosphate-binding proteins.

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